L-asparagine

Catalog No.
S519547
CAS No.
70-47-3
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-asparagine

CAS Number

70-47-3

Product Name

L-asparagine

IUPAC Name

(2S)-2,4-diamino-4-oxobutanoic acid

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1

InChI Key

DCXYFEDJOCDNAF-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)C(=O)N

Solubility

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies
In water, 2.94X10+4 mg/L at 25 °C
29.4 mg/mL

Synonyms

Asparagine; Altheine; Agedoite; L-Asparagine; NSC 82391; NSC-82391; NSC82391;

Canonical SMILES

C(C(C(=O)O)N)C(=O)N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)N

Description

The exact mass of the compound Asparagine is 132.0535 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29400 mg/l (at 25 °c)29.4 mg/ml at 25 °cpractically insoluble in methanol, ethanol, ether, benzene. soluble in acids and alkaliesin water, 2.94x10+4 mg/l at 25 °c29.4 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760099. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral. It belongs to the ontological category of amino acid zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.

L-asparagine is a non-essential α-amino acid that plays a crucial role in the biosynthesis of proteins. It is characterized by the presence of an α-amino group, an α-carboxylic acid group, and a side chain carboxamide, which classifies it as a polar, aliphatic amino acid. The molecular formula of L-asparagine is C4H8N2O3C_4H_8N_2O_3, with a molecular weight of approximately 132.12 g/mol. In biological systems, L-asparagine is synthesized from aspartate and glutamine through the action of the enzyme asparagine synthetase, utilizing adenosine triphosphate (ATP) as a cofactor .

In biological systems, asparagine plays several important roles:

  • Protein Synthesis: As a building block for proteins, asparagine contributes to protein structure and function [].
  • Nitrogen Metabolism: Asparagine acts as a carrier of nitrogen between different tissues, facilitating nitrogen transport and utilization [].
  • Cellular Signaling: Asparagine may be involved in cell signaling pathways, although the exact mechanisms are still under investigation [].
, primarily involving its conversion to other compounds. One significant reaction is its hydrolysis by the enzyme asparaginase, which catalyzes the conversion of L-asparagine to L-aspartic acid and ammonia. This reaction is particularly relevant in the context of cancer treatment, as certain leukemia cells lack the ability to synthesize L-asparagine and therefore rely on its availability in the bloodstream. By depleting L-asparagine levels, asparaginase can starve these malignant cells .

Key Reactions:

  • Hydrolysis: L-asparagine + Water → L-aspartic acid + Ammonia (catalyzed by asparaginase).
  • Synthesis: L-aspartate + Glutamine + ATP → L-asparagine + AMP + Pyrophosphate (catalyzed by asparagine synthetase).

L-asparagine plays several critical roles in biological systems:

  • It serves as a building block for protein synthesis.
  • It participates in nitrogen metabolism and detoxification processes.
  • It is involved in various metabolic pathways, including the synthesis of nucleotides and other amino acids .

In addition to its metabolic functions, L-asparagine has been identified as a signaling molecule that influences cell migration and proliferation, particularly in neural development .

L-asparagine has several important applications:

  • Pharmaceuticals: It is used in cancer therapy, particularly for treating acute lymphoblastic leukemia through asparaginase treatment.
  • Food Industry: As an amino acid supplement, it enhances protein content in various food products.
  • Biotechnology: It serves as a substrate for microbial fermentation processes and is utilized in cell culture media to support growth .

L-asparagine interacts with various enzymes and transporters:

  • Asparaginase: This enzyme hydrolyzes L-asparagine into L-aspartic acid and ammonia, which is crucial for its therapeutic use in cancer treatment.
  • Asparagine Synthetase: Catalyzes the formation of L-asparagine from L-aspartate and glutamine, playing a vital role in amino acid metabolism .
  • Transport Proteins: Specific transporters facilitate the uptake of L-asparagine into cells, influencing its availability for metabolic processes .

L-asparagine shares similarities with several other amino acids. Here are some comparable compounds:

CompoundStructure/CharacteristicsUnique Features
L-Aspartic AcidAn α-amino acid with an acidic side chainPrecursor to L-asparagine; involved in neurotransmission
GlutamineAn α-amino acid with an amide side chainPrecursor for nitrogen metabolism; important for immune function
SerineAn α-amino acid containing a hydroxyl groupInvolved in protein synthesis; precursor for cysteine
Glutamic AcidAn α-amino acid that acts as a neurotransmitterPrecursor for GABA; involved in synaptic transmission

L-asparagine's uniqueness lies in its specific role in protein synthesis and nitrogen metabolism, along with its therapeutic application in oncology through enzymatic hydrolysis by asparaginase .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Pellets or Large Crystals
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Monohydrate: White crystalline powder; [Alfa Aesar MSDS]
Solid

Color/Form

Orthorhombic bisphenoidal crystals

XLogP3

-3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

132.05349212 g/mol

Monoisotopic Mass

132.05349212 g/mol

Heavy Atom Count

9

Density

1.543 g/cu cm at 15/4 °C

LogP

-3.82
-3.82
log Kow = -3.82

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

234-235 °C
234 - 235 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5Z33R5TKO7

Related CAS

28088-48-4

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.

Pharmacology

A non-essential amino acid. Asparagine is critical for the production of the body's proteins, enzymes and muscle tissue. Supplements of this amino acid are claimed to balance nervous system function.
Asparagine is a non-essential amino acid in humans, Asparagine is a beta-amido derivative of aspartic acid and plays an important role in the biosynthesis of glycoproteins and other proteins. A metabolic precursor to aspartate, Asparagine is a nontoxic carrier of residual ammonia to be eliminated from the body. Asparagine acts as diuretic. (NCI04)

Mechanism of Action

Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins.
Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex.

Vapor Pressure

0.00000005 [mmHg]

Other CAS

70-47-3
5794-13-8

Wikipedia

Asparagine
Suxamethonium_chloride

Use Classification

Cosmetics -> Antistatic

Methods of Manufacturing

Produced by direct fermentation of carbohydrates
Isolated as a byproduct from the production of potato starch. A simple synthesis of L-asparagine from L-aspartic acid which is esterified to the beta methylester followed by treatment with ammonia.

General Manufacturing Information

Construction
L-Asparagine: ACTIVE
Asparagine: ACTIVE
Non-essential amino acid existing in the D(+) and L(-) isomeric forms as well as the racemic DL mixture. The L(-) asparagine is the most common form.
First isolated from asparagus juice
Studies on model systems of amino acids and sugars have indicated that acrylamide can be generated from asparagine or from amino acids that can produce acrylic acid either directly such as beta-alanine, aspartic acid and carnosine or indirectly such as cysteine and serine. The main pathway specifically involves asparagine and produces acrylamide directly after a sugar-assisted decarboxylation and 1,2-elimination steps and the second non-specific pathway involves the initial formation of acrylic acid from different sources and its subsequent interaction with ammonia to produce acrylamide.
Structural considerations dictate that asparagine alone may be converted thermally into acrylamide through decarboxylation and deamination reactions. However, the main product of the thermal decomposition of asparagine was maleimide, mainly due to the fast intramolecular cyclization reaction that prevents the formation of acrylamide. On the other hand, asparagine, in the presence of reducing sugars, was able to generate acrylamide in addition to maleimide. ...

Dates

Modify: 2023-08-15
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